N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods aim to develop eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as an analgesic, anti-inflammatory, and immunosuppressant agent.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles
- 3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives
Uniqueness
N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide stands out due to its specific substitution pattern on the isoxazole ring, which imparts unique biological activities and chemical properties
Properties
IUPAC Name |
3-ethyl-5-methyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-16-18(13(2)23-21-16)19(22)20-17-12-8-7-11-15(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAHXSXHZSKTLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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